Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
Overview
Description
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a 3-methoxyphenyl group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of α-haloketones with thioamides. For instance, the synthesis can start with ethyl 2-bromo-3-oxobutanoate, which reacts with 3-methoxyaniline and thiourea in ethanol under reflux conditions to yield the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drugs for treating diseases such as cancer and bacterial infections.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Agriculture: Thiazole derivatives are explored for their use as fungicides and herbicides.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The thiazole ring’s aromaticity and the presence of electron-donating groups like the methoxy group enhance its binding affinity to target proteins .
Comparison with Similar Compounds
Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-carboxylate: This compound has an amino group at the 2-position, which can lead to different biological activities and reactivity.
Ethyl 2-phenylthiazole-4-carboxylate: The phenyl group at the 2-position provides different steric and electronic properties compared to the 3-methoxyphenyl group.
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICDZGCEUQAHRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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